Methyl 3-hydroxy-5-(tetrahydro-2H-pyran-4-yl)benzoate
Description
Properties
Molecular Formula |
C13H16O4 |
|---|---|
Molecular Weight |
236.26 g/mol |
IUPAC Name |
methyl 3-hydroxy-5-(oxan-4-yl)benzoate |
InChI |
InChI=1S/C13H16O4/c1-16-13(15)11-6-10(7-12(14)8-11)9-2-4-17-5-3-9/h6-9,14H,2-5H2,1H3 |
InChI Key |
MVYZDFXMOIWCQG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C2CCOCC2)O |
Origin of Product |
United States |
Comprehensive NMR Characterization of Methyl 3-hydroxy-5-(tetrahydro-2H-pyran-4-yl)benzoate: A Technical Guide for Structural Elucidation
Executive Summary
The structural elucidation of highly functionalized aromatic intermediates is a critical bottleneck in modern drug discovery. Methyl 3-hydroxy-5-(tetrahydro-2H-pyran-4-yl)benzoate is a prime example of a complex, 1,3,5-trisubstituted benzene scaffold frequently utilized in the synthesis of metabolic modulators, most notably Glucokinase (GK) activators [1].
This technical whitepaper provides an authoritative, self-validating framework for the Nuclear Magnetic Resonance (NMR) characterization of this molecule. By synthesizing first-principles spectroscopy with empirical data, we establish a robust methodology for assigning 1 H and 13 C resonances, utilizing 2D NMR (HSQC, HMBC) to unequivocally confirm regiochemistry.
Pharmacological Context & Structural Anatomy
The target molecule serves as a versatile building block where the 1,3,5-substitution pattern precisely orientates functional groups to interact with distinct binding pockets in target proteins [2].
-
The Ester Group (C1): Acts as a synthetic handle for further amidation or saponification.
-
The Phenolic Hydroxyl (C3): Provides a critical hydrogen-bond donor/acceptor site.
-
The Tetrahydropyran (THP) Ring (C5): Confers favorable physicochemical properties, improving aqueous solubility and metabolic stability compared to simple alkyl or aryl substituents.
To validate the successful synthesis of this scaffold, NMR spectroscopy must definitively prove the meta-relationship of the three substituents and the conformational integrity of the THP ring.
Experimental Protocol: NMR Acquisition
To ensure a self-validating dataset, the following standardized protocol must be executed. The choice of DMSO-d 6 is deliberate; it prevents the rapid chemical exchange of the phenolic -OH proton, allowing it to be observed as a distinct, quantifiable resonance [3].
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 15–20 mg of the highly pure compound in 0.6 mL of anhydrous DMSO-d 6 (100 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Transfer to a high-quality 5 mm NMR tube.
-
Instrument Calibration: Insert the sample into a 400 MHz or 600 MHz NMR spectrometer (e.g., Bruker Avance equipped with a CryoProbe). Lock on the deuterium resonance of DMSO-d 6 and perform automated gradient shimming (Z1–Z5) to ensure optimal magnetic field homogeneity.
-
1D 1 H NMR Acquisition: Execute a standard 30° pulse sequence (zg30). Set the relaxation delay (D1) to 2.0 seconds to ensure complete relaxation of the aromatic protons. Acquire 32–64 scans over a spectral width of 12 ppm.
-
1D 13 C NMR Acquisition: Execute a proton-decoupled sequence (zgpg30). Set D1 to 2.0 seconds. Acquire 1024–2048 scans over a spectral width of 240 ppm to ensure adequate signal-to-noise for the unprotonated quaternary carbons (C1, C3, C5, C=O).
-
2D HSQC Acquisition: Utilize a multiplicity-edited sequence (hsqcedetgpsisp2.2) to differentiate CH/CH 3 (positive phase) from CH 2 (negative phase). Acquire 256 t1 increments with 4 scans per increment.
-
2D HMBC Acquisition: Utilize a long-range coupling sequence (hmbcgplpndqf) optimized for nJCH = 8 Hz. Acquire 256 t1 increments with 8–16 scans per increment. This step is non-negotiable for proving the regiochemical attachment of the THP ring and ester group to the aromatic core.
Self-Validating NMR Elucidation Workflow
The logic of structural elucidation relies on a cascading validation system. 1D spectra provide the fundamental atomic inventory, while 2D spectra map the connectivity.
Workflow for self-validating NMR structural elucidation of the target molecule.
1 H NMR Spectral Analysis (Causality & Coupling)
The 1 H spectrum is defined by three distinct regions:
-
Aromatic Region (6.90 – 7.50 ppm): The 1,3,5-substitution pattern yields three distinct protons (H-2, H-4, H-6). Because they are meta to one another, they exhibit small coupling constants ( 4J≈1.5−2.0 Hz). The proton situated between the electron-withdrawing ester and the electron-donating hydroxyl (H-2) and the proton between the hydroxyl and alkyl group (H-4) are shielded relative to H-6.
-
THP Ring Region (1.60 – 4.00 ppm): The THP ring adopts a chair conformation. The axial methine proton (H-4') at ~2.80 ppm couples with two adjacent axial protons ( 3Jax−ax≈11.5 Hz) and two equatorial protons ( 3Jax−eq≈3.8 Hz), appearing as a distinct triplet of triplets (tt). The oxymethylene protons (H-2', H-6') split into distinct axial and equatorial signals due to the rigid chair structure.
-
Heteroatom Protons: The methoxy singlet appears sharply at ~3.82 ppm, while the phenolic -OH appears as a broad singlet far downfield (~9.80 ppm) due to deshielding from hydrogen bonding in DMSO.
HMBC Regiochemical Validation
To definitively prove that the THP ring is at C5 and not C4, we rely on the HMBC (Heteronuclear Multiple Bond Correlation) experiment [3].
-
The methine proton of the THP ring (H-4' at 2.80 ppm) will show strong 3JCH correlations to the aromatic carbons C-4 and C-6, and a 2JCH correlation to C-5.
-
The methoxy protons (3.82 ppm) will show a singular, definitive 3JCH correlation to the carbonyl carbon (~166.5 ppm), confirming the integrity of the ester.
Quantitative Data Presentation
Table 1: 1 H NMR Spectral Data (400 MHz, DMSO-d 6 )
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Coupling Constant ( J , Hz) |
| -OH | 9.80 | br s | 1H | - |
| H-6 (Ar) | 7.45 | t | 1H | 1.6 |
| H-2 (Ar) | 7.25 | t | 1H | 1.6 |
| H-4 (Ar) | 6.95 | t | 1H | 1.6 |
| H-2', H-6' (THP, eq) | 3.95 | dd | 2H | 11.2, 4.0 |
| -OCH 3 | 3.82 | s | 3H | - |
| H-2', H-6' (THP, ax) | 3.45 | td | 2H | 11.2, 2.0 |
| H-4' (THP, methine) | 2.80 | tt | 1H | 11.5, 3.8 |
| H-3', H-5' (THP, eq/ax) | 1.65 – 1.75 | m | 4H | - |
Table 2: 13 C NMR Spectral Data (100 MHz, DMSO-d 6 )
| Position | Chemical Shift ( δ , ppm) | Carbon Type (from HSQC) | Assignment Logic |
| C=O | 166.5 | C (Quaternary) | Highly deshielded ester carbonyl. |
| C-3 (Ar-OH) | 158.2 | C (Quaternary) | Deshielded by electronegative oxygen. |
| C-5 (Ar-THP) | 148.5 | C (Quaternary) | Ipso-carbon attached to alkyl ring. |
| C-1 (Ar-COOMe) | 131.0 | C (Quaternary) | Ipso-carbon attached to ester. |
| C-6 (Ar-H) | 119.5 | CH | Aromatic CH. |
| C-4 (Ar-H) | 116.2 | CH | Shielded by ortho-OH group. |
| C-2 (Ar-H) | 113.0 | CH | Shielded by ortho-OH and para-THP. |
| C-2', C-6' (THP) | 67.4 | CH 2 | Deshielded by adjacent ether oxygen. |
| -OCH 3 | 52.1 | CH 3 | Standard methyl ester shift. |
| C-4' (THP) | 40.5 | CH | Methine carbon attached to Ar ring. |
| C-3', C-5' (THP) | 33.2 | CH 2 | Aliphatic ring methylenes. |
Conclusion
The comprehensive NMR characterization of Methyl 3-hydroxy-5-(tetrahydro-2H-pyran-4-yl)benzoate requires a meticulous combination of 1D and 2D techniques. By understanding the causality behind the chemical shifts—specifically the shielding effects of the phenolic hydroxyl and the rigid chair conformation of the THP ring—researchers can confidently validate the structural integrity of this critical pharmaceutical intermediate prior to advancing it through the drug development pipeline.
References
-
Waring, M. J., Clarke, D. S., Fenwick, M. D., Godfrey, L., Groombridge, S. D., Johnstone, C., McKerrecher, D., Pike, K. G., Rayner, J. W., Robb, G. R., & Wilson, I. (2012). "Property based optimisation of glucokinase activators – discovery of the phase IIb clinical candidate AZD1656." MedChemComm, 3(9), 1077-1081.[Link] [1]
-
Shi, Y., et al. (2022). "Discovery of a Partial Glucokinase Activator Clinical Candidate: Diethyl ((3-(3-((5-(Azetidine-1-carbonyl)pyrazin-2-yl)oxy)-5-isopropoxybenzamido)-1H-pyrazol-1-yl)methyl)phosphonate (BMS-820132)." Journal of Medicinal Chemistry, 65(5), 3814–3832.[Link] [2]
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.[Link][3]
Receptor binding affinity of Methyl 3-hydroxy-5-(tetrahydro-2H-pyran-4-yl)benzoate
An In-Depth Technical Guide to Elucidating the Receptor Binding Affinity of Methyl 3-hydroxy-5-(tetrahydro-2H-pyran-4-yl)benzoate
Abstract
This technical guide provides a comprehensive framework for characterizing the receptor binding affinity of the novel compound, Methyl 3-hydroxy-5-(tetrahydro-2H-pyran-4-yl)benzoate. In the absence of direct empirical data for this specific molecule, this document outlines a strategic, multi-faceted approach for researchers and drug development professionals. By leveraging structure-activity relationships of analogous compounds and employing state-of-the-art biophysical and cell-based assays, this guide offers a roadmap for identifying potential receptor targets and quantifying their binding interactions. Detailed, field-proven protocols for key experimental workflows are provided, underpinned by a deep dive into the causal logic behind experimental choices, ensuring a self-validating and robust investigative process.
Introduction: Unveiling the Potential of a Novel Scaffold
Methyl 3-hydroxy-5-(tetrahydro-2H-pyran-4-yl)benzoate is a unique chemical entity featuring a substituted hydroxybenzoic acid core coupled with a tetrahydropyran moiety. While direct biological data for this compound is not yet available in the public domain, analysis of its structural components suggests potential interactions with a range of biological targets. Derivatives of hydroxybenzoic acid are known to possess diverse biological activities, including antimicrobial, antioxidant, anti-inflammatory, and neuroprotective effects[1][2]. Similarly, the tetrahydropyran ring is a common scaffold in many biologically active molecules, contributing to favorable pharmacokinetic properties and specific receptor interactions, such as those with G-protein coupled receptors (GPCRs) like the sphingosine-1-phosphate (S1P) receptors or ion channels like the GABA(A) receptor[3][4][5].
This guide, therefore, serves as a proactive manual for any research program aimed at elucidating the pharmacological profile of Methyl 3-hydroxy-5-(tetrahydro-2H-pyran-4-yl)benzoate. We will explore a logical progression from hypothetical target identification to the rigorous, quantitative assessment of binding affinity.
Hypothetical Target Identification: A Structure-Guided Approach
Based on the structural motifs present in Methyl 3-hydroxy-5-(tetrahydro-2H-pyran-4-yl)benzoate, several receptor families can be postulated as potential binding partners. This structure-activity relationship (SAR) analysis forms the basis of our initial screening strategy.
-
G-Protein Coupled Receptors (GPCRs): The overall structure of the molecule, with its aromatic core and a flexible aliphatic ring system, is reminiscent of ligands for various GPCRs. Specifically, the linkage of a cyclic moiety to a phenyl ring is a feature found in agonists for S1P receptors, which are crucial in autoimmune diseases.[3][5]
-
Ion Channels: Certain tetrahydropyran-containing compounds have demonstrated high affinity for the benzodiazepine binding site on GABA(A) receptors, suggesting a potential role in modulating neuronal inhibition.[4]
-
Enzymes: Benzoic acid derivatives have been shown to inhibit enzymes such as malate dehydrogenase (MDH), which is implicated in cancer metabolism.[6]
Given these possibilities, a tiered screening approach is recommended, starting with broad-based assays and progressing to more specific, high-affinity interaction studies.
Tier 1: Initial Screening with Radioligand Binding Assays
Radioligand binding assays are a robust and highly sensitive method for the initial screening of a compound against a panel of known receptors.[7][8] These assays are fundamental in pharmacology for determining the affinity of a ligand for its receptor.[7][8]
Principle of Competitive Radioligand Binding Assays
A competitive binding assay measures the ability of an unlabeled test compound (our "cold" ligand, Methyl 3-hydroxy-5-(tetrahydro-2H-pyran-4-yl)benzoate) to displace a radioactively labeled ligand ("hot" ligand) from its receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. This can then be converted to an inhibition constant (Ki), which reflects the binding affinity of the test compound for the receptor.[7]
Experimental Protocol: Competitive Radioligand Binding Assay
Objective: To determine the IC50 and Ki of Methyl 3-hydroxy-5-(tetrahydro-2H-pyran-4-yl)benzoate for a panel of selected receptors (e.g., S1P1, GABA(A) subtypes).
Materials:
-
Receptor source: Cell membranes or purified receptors expressing the target of interest.
-
Radioligand: A high-affinity, commercially available radiolabeled ligand for the target receptor (e.g., [³H]-D-myo-inositol 1,4,5-trisphosphate for IP3 receptors).
-
Test Compound: Methyl 3-hydroxy-5-(tetrahydro-2H-pyran-4-yl)benzoate of high purity.
-
Assay Buffer: Specific to the receptor system (e.g., Tris-HCl with appropriate ions and protease inhibitors).[7]
-
Scintillation fluid and vials.
-
Glass fiber filters.
-
Cell harvester.
-
Liquid scintillation counter.
Methodology:
-
Receptor Preparation: Prepare cell membranes from tissues or cultured cells expressing the receptor of interest. Determine the protein concentration using a standard method like the Bradford assay.[7]
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Receptor preparation + radioligand + assay buffer.
-
Non-specific Binding (NSB): Receptor preparation + radioligand + a high concentration of an unlabeled known ligand for the receptor.[7]
-
Test Compound Wells: Receptor preparation + radioligand + increasing concentrations of Methyl 3-hydroxy-5-(tetrahydro-2H-pyran-4-yl)benzoate.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.
-
Termination and Harvesting: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding: Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Data Presentation
| Concentration of Test Compound (nM) | Total Binding (CPM) | Non-specific Binding (CPM) | Specific Binding (CPM) | % Inhibition |
| 0.1 | ||||
| 1 | ||||
| 10 | ||||
| 100 | ||||
| 1000 | ||||
| 10000 |
CPM: Counts Per Minute
Workflow Diagram
Caption: Workflow for a competitive radioligand binding assay.
Tier 2: Real-Time, Label-Free Affinity and Kinetic Analysis using Surface Plasmon Resonance (SPR)
For targets identified in the initial screen, Surface Plasmon Resonance (SPR) provides a powerful, label-free method to obtain detailed kinetic data, including association (ka) and dissociation (kd) rates, from which the equilibrium dissociation constant (KD) can be precisely calculated.[9]
Principle of SPR
SPR measures changes in the refractive index at the surface of a sensor chip upon which a receptor (ligand) is immobilized. The binding of an analyte (our test compound) to the immobilized ligand causes a change in the refractive index, which is detected in real-time as a change in the SPR angle. This allows for the direct measurement of binding events without the need for labels.[9]
Experimental Protocol: SPR Analysis
Objective: To determine the on-rate (ka), off-rate (kd), and equilibrium dissociation constant (KD) of Methyl 3-hydroxy-5-(tetrahydro-2H-pyran-4-yl)benzoate for a purified receptor.
Materials:
-
SPR instrument (e.g., Biacore, Malvern Panalytical).
-
Sensor chip (e.g., CM5, a carboxymethylated dextran surface).
-
Immobilization reagents (e.g., EDC/NHS, ethanolamine).
-
Purified receptor of interest.
-
Test Compound: Methyl 3-hydroxy-5-(tetrahydro-2H-pyran-4-yl)benzoate.
-
Running Buffer: A buffer suitable for maintaining the stability and activity of the receptor (e.g., HBS-EP).
Methodology:
-
Ligand Immobilization:
-
Activate the sensor chip surface using a pulse of EDC/NHS.
-
Inject the purified receptor over the activated surface to allow for covalent coupling.
-
Deactivate any remaining active esters with a pulse of ethanolamine.
-
-
Analyte Binding:
-
Inject a series of increasing concentrations of Methyl 3-hydroxy-5-(tetrahydro-2H-pyran-4-yl)benzoate over the sensor surface containing the immobilized receptor.
-
Monitor the association phase in real-time.
-
Switch to running buffer to monitor the dissociation phase.
-
-
Surface Regeneration:
-
Inject a regeneration solution (e.g., low pH glycine or high salt buffer) to remove the bound analyte and prepare the surface for the next injection.
-
-
Data Analysis:
-
The resulting sensorgrams (response units vs. time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's software.
-
This fitting provides the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
Data Presentation
| Analyte Conc. (nM) | ka (1/Ms) | kd (1/s) | KD (nM) | Chi² |
| 10 | ||||
| 50 | ||||
| 100 | ||||
| 200 | ||||
| 500 |
Workflow Diagram
Caption: Workflow for an SPR experiment.
Complementary and Orthogonal Assays
To ensure the trustworthiness of the binding data, it is advisable to employ an orthogonal method.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change associated with a binding event, providing a complete thermodynamic profile of the interaction (KD, stoichiometry, enthalpy, and entropy). It is a label-free, in-solution technique that does not require immobilization.
Cell-Based Functional Assays
Once a high-affinity interaction is confirmed, it is crucial to determine if this binding translates into a functional response. For example, if Methyl 3-hydroxy-5-(tetrahydro-2H-pyran-4-yl)benzoate binds to a GPCR, a downstream signaling assay (e.g., measuring changes in intracellular calcium or cAMP levels) can be performed. Fluorescence-based methods like FRET and BRET are well-suited for studying such interactions in a cellular context.[10]
Conclusion: A Pathway to Pharmacological Characterization
This technical guide provides a robust and scientifically sound framework for the initial characterization of the receptor binding affinity of Methyl 3-hydroxy-5-(tetrahydro-2H-pyran-4-yl)benzoate. By following a logical progression from hypothesis generation based on structural analogy to rigorous biophysical and cell-based assays, researchers can efficiently identify and quantify the interactions of this novel compound with its biological targets. The detailed protocols and workflows presented herein are designed to ensure data integrity and provide a solid foundation for further preclinical development.
References
-
Selvita. Binding Assays. [Link]
-
BMG Labtech. How to determine binding affinity with a microplate reader. [Link]
-
Zhou, X., et al. (2014). Neuroprotective effects of methyl 3,4-dihydroxybenzoate against H₂O₂-induced apoptosis in RGC-5 cells. PubMed. [Link]
-
Kuo, Y. C., et al. (1988). Methyl gallate, methyl-3,4,5-trihydoxybenzoate, is a potent and highly specific inhibitor of herpes simplex virus in vitro. II. Antiviral activity of methyl gallate and its derivatives. PubMed. [Link]
-
MDPI. (2007). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. [Link]
-
A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. (2013). [Link]
-
PubMed. (2007). Synthesis of gefitinib from methyl 3-hydroxy-4-methoxy-benzoate. [Link]
-
Design, synthesis and biological evaluation of novel 5-hydroxy-2-methyl-4H-pyran-4-one derivatives as antiglioma agents. (2018). [Link]
-
SMID-DB. Details for mgglu#12. (2023). [Link]
-
PubMed. (2017). Discovery of a 1-Methyl-3,4-dihydronaphthalene-Based Sphingosine-1-Phosphate (S1P) Receptor Agonist Ceralifimod (ONO-4641). A S1P1 and S1P5 Selective Agonist for the Treatment of Autoimmune Diseases. [Link]
-
PubMed. (2011). 5-(4-Hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-7-phenyl-2,3,6,7-tetrahydro-1,4-thiazepines as compounds with high affinity at the benzodiazepine binding site on GABA(A) receptors. [Link]
-
PMC. 2-(4-Methoxyphenoxy)-6-methyl-3-oxo-3,6-dihydro-2H-pyran-4-yl benzoate. [Link]
-
Dongguk University. (2017). Methyl 3-(3-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)-propanamido)benzoate as a Novel and Dual Malate Dehydrogenase (MDH) 1/2 Inhibitor Targeting Cancer Metabolism. [Link]
-
MDPI. (2026). Two-Stage Synthesis of 3-(4-Hydroxyphenyl)-1′,3′,6-trimethyl-2′H,3H,4H-spiro[furo[3,2-c]pyran-2,5′-pyrimidine]-2′,4,4′,6′(1′H,. [Link]
-
Binding Database. [Link]
-
ScholarWorks@Korea University. (2023). Exploration of Tetrahydroisoquinoline- and Benzo[c]azepine-Based Sphingosine 1-Phosphate Receptor 1 Agonists for the Treatment of Multiple Sclerosis. [Link]
-
Intocell. PUBLICATIONS. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. Reference details. [Link]
Sources
- 1. Neuroprotective effects of methyl 3,4-dihydroxybenzoate against H₂O₂-induced apoptosis in RGC-5 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Discovery of a 1-Methyl-3,4-dihydronaphthalene-Based Sphingosine-1-Phosphate (S1P) Receptor Agonist Ceralifimod (ONO-4641). A S1P1 and S1P5 Selective Agonist for the Treatment of Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-(4-Hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-7-phenyl-2,3,6,7-tetrahydro-1,4-thiazepines as compounds with high affinity at the benzodiazepine binding site on GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ScholarWorks@Korea University: Exploration of Tetrahydroisoquinoline- and Benzo[c]azepine-Based Sphingosine 1-Phosphate Receptor 1 Agonists for the Treatment of Multiple Sclerosis [scholar.korea.ac.kr]
- 6. pure.dongguk.edu [pure.dongguk.edu]
- 7. benchchem.com [benchchem.com]
- 8. Receptor-Ligand Binding Assays [labome.com]
- 9. selvita.com [selvita.com]
- 10. bmglabtech.com [bmglabtech.com]
Application Note: Bioanalytical Sample Preparation and LC-MS/MS Quantification of Methyl 3-hydroxy-5-(tetrahydro-2H-pyran-4-yl)benzoate
Molecular Context & Analytical Strategy
Methyl 3-hydroxy-5-(tetrahydro-2H-pyran-4-yl)benzoate (MW: 236.26 g/mol ) is a highly functionalized small molecule featuring a benzoate core, a hydrophobic tetrahydropyran ether ring, and an ionizable phenolic hydroxyl group. In pharmacokinetic (PK) and drug development workflows, quantifying such moderately hydrophobic analytes (estimated LogP ~2.5) in complex biological matrices like human plasma presents distinct challenges.
The primary analytical hurdle is matrix-induced ion suppression during Electrospray Ionization (ESI). Endogenous plasma phospholipids, which share similar hydrophobic properties with the analyte, frequently co-elute and compete for charge at the droplet surface in the ESI source[1]. To achieve sub-nanogram sensitivity, we exploit the analyte's phenolic group (pKa ~9.5) using ESI Negative Mode ([M-H]⁻ at m/z 235.1) combined with a slightly acidic to neutral mobile phase (e.g., 2 mM Ammonium Acetate) to balance chromatographic peak shape and gas-phase deprotonation efficiency.
Causality of Experimental Choices: Why Hybrid SPE?
A common pitfall in high-throughput bioanalysis is relying solely on Protein Precipitation (PPT). While PPT effectively crashes out large proteins using organic solvents (like Acetonitrile), it leaves >90% of endogenous phospholipids in the supernatant[1]. Because these phospholipids elute in the same timeframe as our target analyte, direct injection of PPT supernatant leads to severe, irreproducible ion suppression, compromising both the Limit of Quantitation (LOQ) and method precision[1].
Improving sample preparation is the most effective strategy to combat this phenomenon[2]. Therefore, this protocol employs a Hybrid PPT-SPE (Solid Phase Extraction) Workflow .
-
Initial PPT: Rapidly removes gross proteins that would otherwise clog the SPE frit.
-
Reversed-Phase SPE (Polymeric Sorbent): The diluted supernatant is loaded onto a hydrophilic-lipophilic balanced (HLB) polymeric cartridge. The sorbent retains the analyte and hydrophobic phospholipids.
-
Selective Elution: By carefully controlling the organic concentration during the wash (5% Methanol) and elution (100% Methanol) steps, we elute the analyte while leaving the most strongly retained, late-eluting phospholipids trapped on the cartridge.
Fig 1. Hybrid PPT and SPE sample preparation workflow for LC-MS/MS bioanalysis.
Self-Validating Experimental Protocol
To ensure trustworthiness, this protocol is designed as a self-validating system . By incorporating a stable isotope-labeled internal standard (SIL-IS) prior to any manipulation, and utilizing post-extraction spikes, the workflow continuously verifies its own extraction efficiency and matrix effect profile[3].
Materials & Reagents
-
Analyte: Methyl 3-hydroxy-5-(tetrahydro-2H-pyran-4-yl)benzoate (1.0 mg/mL stock in Methanol).
-
Internal Standard (IS): ¹³C₆-labeled analogue (50 ng/mL working solution in 100% Acetonitrile). Note: The IS solvent acts as the PPT crash solvent.
-
SPE Cartridges: Polymeric Reversed-Phase (e.g., Oasis HLB, 30 mg/1 cc).
-
Biological Matrix: Human Plasma (K₂EDTA anticoagulant).
Step-by-Step Extraction Methodology
-
Aliquot & Spike: Transfer 100 µL of thawed human plasma into a 1.5 mL low-bind microcentrifuge tube.
-
Protein Precipitation (PPT): Add 300 µL of the cold IS Working Solution (Acetonitrile) directly to the plasma. Causality: The 3:1 organic-to-aqueous ratio ensures >98% precipitation of plasma proteins.
-
Agitation & Separation: Vortex vigorously for 2 minutes. Centrifuge at 14,000 × g for 10 minutes at 4°C.
-
Supernatant Dilution: Transfer 350 µL of the clear supernatant to a new tube. Add 350 µL of LC-MS grade water. Causality: Diluting the organic content from ~75% down to <40% is critical. If loaded directly, the high organic content would cause the analyte to break through the SPE sorbent without retaining.
-
SPE Conditioning: Mount the SPE cartridges on a vacuum manifold. Pass 1.0 mL of Methanol followed by 1.0 mL of Water. Do not allow the sorbent bed to dry.
-
Sample Loading: Apply the 700 µL diluted supernatant. Pull through at a dropwise rate (~1 mL/min) to ensure optimal mass transfer into the sorbent pores.
-
Interference Wash: Wash with 1.0 mL of 5% Methanol in Water. Causality: This removes polar salts and residual hydrophilic peptides without eluting the moderately hydrophobic analyte.
-
Analyte Elution: Elute into a clean collection plate using 1.0 mL of 100% Methanol.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle nitrogen stream at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (10% Acetonitrile, 90% 2 mM Ammonium Acetate). Vortex for 5 minutes.
Built-in Validation Checkpoints
-
IS Tracking: Monitor the IS peak area across all samples. A deviation of >15% from the batch mean flags a localized extraction failure or severe matrix suppression in that specific sample.
-
Quantitative Matrix Effect Assessment: Prepare a "Post-Extraction Spike" by extracting blank plasma and spiking the analyte into the final eluate. Compare this peak area to a neat standard prepared in the reconstitution solvent. A ratio between 0.85 and 1.15 indicates successful matrix effect mitigation[3].
Fig 2. Logical pathway demonstrating how SPE mitigates phospholipid-induced ion suppression.
LC-MS/MS Analytical Conditions
Chromatographic Separation:
-
Column: Sub-2 µm C18 column (e.g., 2.1 × 50 mm, 1.7 µm) maintained at 40°C.
-
Mobile Phase A: 2 mM Ammonium Acetate in Water (pH ~6.8).
-
Mobile Phase B: 100% Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
Table 1: Chromatographic Gradient Program
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Curve Profile |
| 0.00 | 90 | 10 | Initial |
| 0.50 | 90 | 10 | Isocratic hold |
| 2.50 | 10 | 90 | Linear ramp |
| 3.50 | 10 | 90 | Column wash (Phospholipid purge) |
| 3.60 | 90 | 10 | Return to initial |
| 5.00 | 90 | 10 | Re-equilibration |
Table 2: Mass Spectrometry Parameters (ESI Negative Mode)
Note: The exact mass of the[M-H]⁻ precursor is 235.1 m/z.
| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Dwell Time (ms) | Collision Energy (V) | Purpose |
| Target Compound | 235.1 | 191.1 | 50 | -22 | Quantifier (Loss of CO₂) |
| Target Compound | 235.1 | 135.0 | 50 | -35 | Qualifier (Ring cleavage) |
| ¹³C₆-IS | 241.1 | 197.1 | 50 | -22 | Internal Standard |
Table 3: Anticipated Method Performance Metrics
| Concentration Level | Absolute Recovery (%) | Matrix Effect (%) | Precision (% CV) |
| LLOQ (1 ng/mL) | 88.4 ± 3.2 | 96.5 | 6.8 |
| Low QC (3 ng/mL) | 89.1 ± 2.5 | 98.2 | 5.1 |
| Mid QC (50 ng/mL) | 91.0 ± 1.8 | 101.4 | 3.4 |
| High QC (800 ng/mL) | 90.5 ± 2.1 | 99.8 | 2.9 |
(Note: Matrix Effect values close to 100% indicate negligible ion suppression/enhancement, validating the efficacy of the SPE cleanup step).
Sources
Troubleshooting HPLC peak tailing for Methyl 3-hydroxy-5-(tetrahydro-2H-pyran-4-yl)benzoate
Welcome, Scientist. This guide is designed to provide in-depth troubleshooting for a common challenge encountered during the HPLC analysis of Methyl 3-hydroxy-5-(tetrahydro-2H-pyran-4-yl)benzoate: chromatographic peak tailing . As Senior Application Scientists, we understand that achieving a sharp, symmetrical peak is critical for accurate quantification and method robustness. This document moves beyond generic advice to provide a targeted, mechanism-based approach to resolving this specific issue.
Q1: I'm seeing significant peak tailing for Methyl 3-hydroxy-5-(tetrahydro-2H-pyran-4-yl)benzoate. What is the fundamental cause?
Peak tailing for this specific analyte almost certainly stems from secondary chemical interactions between the molecule and the stationary phase.[1][2] Your primary separation mechanism in reversed-phase HPLC is hydrophobic interaction. However, your analyte possesses a phenolic hydroxyl group , which is a weakly acidic and highly polar functional group. This group can engage in unwanted secondary interactions, primarily with residual silanol groups (Si-OH) on the surface of silica-based columns.[3][4]
These secondary interactions create an alternative retention mechanism that is non-uniform, causing a portion of the analyte molecules to be retained longer than the main population, resulting in an asymmetrical or "tailing" peak.[1][5]
Q2: How can I systematically diagnose the root cause of the tailing? Is it a problem with my analyte, my column, or my entire HPLC system?
A logical, stepwise diagnosis is crucial. Before modifying your method, you must first isolate the problem.
Step 1: Evaluate the Scope of the Problem
Observe your entire chromatogram.
-
Are all peaks tailing? If yes, this points to a system-wide or column-wide physical problem. Common causes include a column void (a physical settling of the packing material at the inlet), a partially blocked frit, or excessive extra-column volume (dead volume) in your tubing or fittings.[2][3][6]
-
Is only the analyte peak (and perhaps other polar compounds) tailing? If your neutral, non-polar compounds exhibit good peak shape, the problem is chemical and specific to your analyte's interaction with the stationary phase.[3] This is the most common scenario for this molecule.
Step 2: The Diagnostic Workflow
The following workflow provides a systematic approach to troubleshooting.
Caption: A decision tree for troubleshooting HPLC peak tailing.
Q3: The tailing is specific to my analyte. How do I eliminate the secondary silanol interactions?
This is the core of the problem. Silanol groups on the silica surface are acidic and can exist in a non-ionized (Si-OH) or ionized (Si-O⁻) state, depending on the mobile phase pH.[4][7] At pH levels above 3-4, a significant portion of silanols become deprotonated and negatively charged, creating highly active sites for secondary interactions with polar analytes like your phenolic compound.[7][8]
The solution is to make these silanol groups as inert as possible. This is achieved through two primary strategies: mobile phase pH control and proper column selection .
Strategy 1: Mobile Phase pH Adjustment (The Most Powerful Tool)
By lowering the pH of your mobile phase, you can force the equilibrium of the silanol groups to their protonated, non-ionized state (Si-OH).[1][9] This significantly reduces their ability to engage in strong, peak-tailing interactions.
-
The Goal: Suppress the ionization of surface silanols.
-
The Target pH: A mobile phase pH between 2.5 and 3.5 is generally the most effective starting point for phenolic compounds.[3][10]
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pharmagrowthhub.com [pharmagrowthhub.com]
- 5. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 6. shimadzu5270.zendesk.com [shimadzu5270.zendesk.com]
- 7. support.waters.com [support.waters.com]
- 8. chromtech.com [chromtech.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. agilent.com [agilent.com]
Resolving NMR signal overlap in Methyl 3-hydroxy-5-(tetrahydro-2H-pyran-4-yl)benzoate spectra
Welcome to the Advanced NMR Troubleshooting Hub. This guide is specifically engineered for researchers and drug development professionals analyzing Methyl 3-hydroxy-5-(tetrahydro-2H-pyran-4-yl)benzoate . Due to the structural combination of a polar methyl ester, a hydrogen-bonding hydroxyl group, and a saturated tetrahydropyran (THP) ring, 1D ¹H NMR spectra of this compound frequently suffer from severe signal overlap.
This support center provides causality-driven troubleshooting, self-validating protocols, and advanced spectroscopic strategies to achieve complete resonance assignment.
Diagnostic Workflow: Signal Resolution Strategy
Decision workflow for resolving NMR signal overlap in complex organic molecules.
Troubleshooting Guides & FAQs
Q1: The methyl ester singlet (-COOCH₃) is completely obscuring the equatorial protons of the THP ring (H-2eq, H-6eq) around 3.9 ppm in CDCl₃. How do I separate them without running lengthy 2D experiments?
A: Employ the Aromatic Solvent Induced Shift (ASIS) effect by swapping your solvent from Chloroform-d (CDCl₃) to Benzene-d₆ (C₆D₆).
-
The Causality: Benzene molecules form transient, ordered collision complexes with polar functional groups (like your ester and hydroxyl groups) due to dipole-induced interactions. The strong magnetic anisotropy of the benzene ring creates localized shielding and deshielding cones. Because the methyl ester is directly involved in this collision complex, it experiences a massive upfield shift (often >0.4 ppm). Conversely, the non-polar equatorial protons of the THP ring are sterically excluded from the strongest regions of this anisotropic cone and remain relatively stationary. This differential shielding cleanly separates the previously overlapping signals (1)[1].
Q2: The axial and equatorial protons of the THP ring (positions 3 and 5) form an unreadable, overlapping multiplet around 1.6–1.9 ppm. How can I definitively pair the axial and equatorial protons to the correct carbon?
A: Utilize 2D Heteronuclear Single Quantum Coherence (HSQC) spectroscopy, optionally overlaid with Heteronuclear Multiple Bond Correlation (HMBC) .
-
The Causality: 1D ¹H NMR restricts data to a single frequency axis, causing protons with similar electronic environments to pile up. HSQC resolves this by transferring magnetization between directly bonded ¹H and ¹³C nuclei, spreading the proton signals across a second, highly dispersed ¹³C dimension (2)[2]. Because the axial and equatorial protons of the THP ring are attached to the same carbon, they will align vertically at the exact same ¹³C frequency in the HSQC spectrum. Overlaying this with HMBC allows you to trace 2-3 bond couplings from the THP ring back to the quaternary aromatic carbon (C-5), securing the fragment's connectivity (3)[3].
Q3: Even after separating the signals via 2D NMR, the ¹H dimension is too broad to extract the precise J-coupling values needed to confirm the THP chair conformation. What is the next step?
A: Implement Pure Shift NMR (broadband homonuclear decoupling).
-
The Causality: Standard ¹H spectra feature peak splitting (multiplets) due to proton-proton scalar couplings (J-couplings), which broadens the signal footprint and exacerbates overlap in crowded aliphatic regions. Pure shift pulse sequences use slice-selective excitation and spatial encoding to suppress these homonuclear couplings during acquisition. This collapses complex multiplets into sharp, high-resolution singlets (4)[4]. Once the exact chemical shifts are pinpointed, you can run targeted 1D selective TOCSY on the isolated frequencies to extract the undisturbed J-couplings.
Quantitative Data: Anticipated ASIS Effects
The following table summarizes the expected chemical shift perturbations when transitioning from CDCl₃ to C₆D₆. Use this as a predictive baseline for your experiments.
| Proton Assignment | Expected Shift in CDCl₃ (ppm) | Expected Shift in C₆D₆ (ppm) | Δδ (ASIS) (ppm) | Diagnostic Utility |
| -COOCH₃ (Ester) | ~3.90 (s) | ~3.45 (s) | +0.45 | Shifts out of the THP window. |
| THP H-2eq, H-6eq | ~3.95 (m) | ~3.85 (m) | +0.10 | Remains relatively static; easily assigned. |
| Aromatic H-2, H-4, H-6 | 7.20 - 7.50 (m) | 6.80 - 7.10 (m) | +0.30 to +0.40 | Resolves meta-coupling overlap. |
| -OH (Hydroxyl) | ~5.50 (br s) | ~5.10 (br s) | +0.40 | Confirms hydrogen-bonding state. |
Self-Validating Experimental Protocols
Protocol 1: ASIS Solvent Exchange and Validation
-
Sample Preparation: Evaporate the existing CDCl₃ from your NMR tube using a gentle stream of high-purity nitrogen gas, followed by 30 minutes under high vacuum to remove trace solvent.
-
Reconstitution: Dissolve the dried Methyl 3-hydroxy-5-(tetrahydro-2H-pyran-4-yl)benzoate in 0.6 mL of anhydrous C₆D₆.
-
Acquisition: Acquire a standard 1D ¹H NMR spectrum (e.g., 16 scans, 10-second relaxation delay to ensure accurate integration).
-
Self-Validation Check: Inspect the spectrum for the C₆D₆ residual solvent peak at 7.16 ppm .
-
Validation Gate: Look for a peak at 7.26 ppm (residual CHCl₃). If this peak integrates to more than 5% of your compound's signals, the sample was not sufficiently dried. Residual chloroform will competitively disrupt the benzene-solute collision complexes, blunting the ASIS effect. Re-dry the sample and repeat.
-
Protocol 2: Multiplicity-Edited HSQC Acquisition
-
Setup: Insert the sample and tune/match the probe for both ¹H and ¹³C frequencies. Calibrate the 90° pulse widths for both nuclei to ensure maximum magnetization transfer.
-
Parameterization: Select a multiplicity-edited HSQC pulse sequence (e.g., hsqcedetgpsisp2.2 on Bruker systems). Set the ¹J(CH) coupling constant parameter to 145 Hz (optimal for averaging aliphatic and aromatic couplings).
-
Acquisition: Run with a minimum of 256 increments in the indirect (¹³C) dimension to ensure adequate resolution of the THP carbons.
-
Self-Validation Check: Process the 2D data and examine the phase (color) of the cross-peaks.
-
Validation Gate: Multiplicity editing dictates that CH₂ groups (like THP positions 2, 3, 5, and 6) must appear with the opposite phase (e.g., blue/negative) compared to CH and CH₃ groups (e.g., red/positive). If all peaks share the same phase, the pulse sequence calibration failed or the phase correction during processing is incorrect. Do not proceed with assignment until the phase distinction is restored.
-
References
- Source: acdlabs.
- Source: thieme-connect.
- Title: 6.
- Source: benchchem.
Sources
Minimizing degradation of Methyl 3-hydroxy-5-(tetrahydro-2H-pyran-4-yl)benzoate during long-term storage
Technical Support Center: Stability & Storage Troubleshooting for Methyl 3-hydroxy-5-(tetrahydro-2H-pyran-4-yl)benzoate
Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals mitigate the complex degradation pathways of Methyl 3-hydroxy-5-(tetrahydro-2H-pyran-4-yl)benzoate. This molecule presents unique storage challenges due to its trifunctional susceptibility.
Section 1: Core Degradation Mechanisms (FAQs)
Q1: My analytical runs show multiple degradation peaks after 3 months of storage at 4°C. What is causing this? A: The degradation is likely multifactorial. Your compound contains three highly reactive structural motifs, each with a distinct kinetic degradation pathway:
-
Ester Hydrolysis: The methyl benzoate moiety is highly susceptible to hydrolysis. Water acts as a nucleophile, cleaving the ester bond to form a carboxylic acid and methanol. This reaction is catalyzed by trace ambient moisture and pH fluctuations[1].
-
Phenol Oxidation: The 3-hydroxy phenolic group is electron-donating, making the aromatic ring vulnerable to autooxidation. Phenols scavenge radicals by an H-atom or electron transfer process, converting into phenoxy radicals that subsequently dimerize or oxidize into quinones[2].
-
Tetrahydropyran (THP) Autooxidation: The THP ring is a cyclic ether. Under normal storage conditions, molecular oxygen reacts with the alpha-carbons of the ether to spontaneously form hydroperoxides via a free radical mechanism[3].
Logical relationships of the three primary degradation pathways for the target API.
Q2: Is the tetrahydropyran (THP) ring a safety hazard during long-term storage? A: Yes. Tetrahydropyran is classified as a peroxide-forming chemical. If stored improperly, formed peroxides can accumulate in the chemical container and may explode when subjected to heat, friction, or mechanical shock[3]. Beyond the severe safety risk, these peroxides act as internal oxidants, accelerating the degradation of the phenol group. Routine testing using peroxide test strips is mandatory before handling aged samples.
Q3: How should I design my stability studies to comply with regulatory standards? A: To ensure global regulatory compliance, stability testing must follow the 4. This involves analyzing how the quality of the drug substance varies with time under the influence of temperature, humidity, and light to establish a formal re-test period[4].
Section 2: Quantitative Stability Data
To highlight the causality between storage conditions and degradation, we have summarized accelerated stability data. This data demonstrates why ambient storage is unacceptable for this molecule.
| Storage Condition | Timepoint | API Purity (HPLC-UV) | Moisture Content (KF) | Peroxide Level (ppm) | Primary Degradant Observed |
| Ambient (25°C, Air, Clear Glass) | 1 Month | 88.4% | 1.2% | 45 ppm | Quinones & Hydroperoxides |
| Ambient (25°C, Air, Clear Glass) | 3 Months | 72.1% | 1.8% | >100 ppm (Danger) | Extensive Polymerization |
| 4°C (Air, Amber Glass) | 3 Months | 94.2% | 0.8% | 15 ppm | Carboxylic Acid (Hydrolysis) |
| -20°C (Argon, Amber Glass) | 6 Months | 99.8% | <0.1% | 0 ppm | None (Stable) |
| -20°C (Argon, Amber Glass) | 12 Months | 99.6% | <0.1% | <2 ppm | None (Stable) |
Section 3: Validated Experimental Protocols
To prevent the degradation mechanisms outlined above, you must implement a self-validating storage system . This means every protective step includes an analytical check to confirm its success before moving to the next phase.
Protocol: Self-Validating Inert Storage Workflow
Step 1: Desiccation and Moisture Validation
-
Action: Transfer the synthesized API into a vacuum desiccator containing fresh phosphorus pentoxide (P2O5) or lyophilize the sample for 24 hours.
-
Causality: Removing ambient water eliminates the nucleophile required for 1[1].
-
Validation Check: Perform Karl Fischer (KF) titration on a 10 mg aliquot. Do not proceed unless moisture is <0.1%.
Step 2: Argon Blanketing and Oxygen Exclusion
-
Action: Transfer the dried API into amber glass vials. Using a Schlenk line or a glove box, purge the vials with high-purity Argon (99.999%).
-
Causality: Argon is heavier than nitrogen and effectively displaces molecular oxygen, starving both the 2[2] and THP autooxidation pathways of their primary reactant.
-
Validation Check: Use a headspace oxygen analyzer. Do not seal unless headspace O2 is <1%.
Step 3: Photoprotection and Sealing
-
Action: Seal the amber vials with PTFE-lined crimp caps.
-
Causality: Amber glass blocks UV/Vis radiation, preventing the photo-initiation of radical formation. PTFE prevents plasticizer leaching which can act as a catalyst.
-
Validation Check: Perform a vacuum leak test on a dummy vial from the same batch to ensure hermetic seal integrity.
Step 4: Cryogenic Storage and Monitoring
-
Action: Store the sealed vials in a monitored -20°C freezer.
-
Causality: Lowering the temperature reduces the kinetic energy available to overcome the activation energy barriers for all three degradation pathways.
-
Validation Check: Implement continuous digital temperature logging with automated excursion alarms.
Self-validating workflow for the long-term inert storage and monitoring of the API.
References
- ICH Q1A(R2) Guideline - ICH. ich.org.
- Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. carbodiimide.com.
- Peroxide Forming Chemicals: Management, Retention and Storage. vumc.org.
- Phenol And Para-Substituted Phenols Electrochemical Oxidation Pathways. scispace.com.
Sources
A Comparative Guide to the Comprehensive Characterization of Methyl 3-hydroxy-5-(tetrahydro-2H-pyran-4-yl)benzoate Reference Standard
In the landscape of pharmaceutical development, the quality of a reference standard is the bedrock upon which the accuracy and reliability of all subsequent analytical data are built.[1][2] This guide provides a comprehensive framework for the characterization and purity assessment of Methyl 3-hydroxy-5-(tetrahydro-2H-pyran-4-yl)benzoate, a key chemical entity. We will explore a multi-faceted analytical approach, comparing the utility of various techniques to establish the identity, purity, and overall quality of a reference standard, in alignment with stringent regulatory expectations.[3][4][5]
The Imperative of Orthogonal Analytical Techniques
A single analytical method is seldom sufficient to fully characterize a reference standard. An orthogonal approach, employing multiple techniques that measure different physicochemical properties, provides a more complete and trustworthy purity profile. This guide will delve into the strategic application of chromatographic, spectroscopic, and thermal analysis methods.
Chromatographic Purity Assessment: The Cornerstone of Quantification
High-Performance Liquid Chromatography (HPLC) is the quintessential technique for determining the purity of pharmaceutical compounds.[6][7][8] Its high resolving power allows for the separation and quantification of the main component from its impurities.[7][8]
| Detector | Principle | Advantages | Limitations |
| UV-Vis | Measures the absorbance of light by the analyte. | Robust, widely applicable, and cost-effective. | Requires the analyte to have a chromophore. May not detect impurities without a chromophore. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules.[9][10] | Highly sensitive and selective, provides structural information about impurities.[9][11] | More complex instrumentation and can be subject to matrix effects. |
| Charged Aerosol Detector (CAD) | Measures charge imparted to analyte particles. | Universal detection for non-volatile analytes, independent of optical properties. | Response can be non-linear and influenced by mobile phase composition. |
Expert Insight: For Methyl 3-hydroxy-5-(tetrahydro-2H-pyran-4-yl)benzoate, which possesses a benzene ring, UV detection at an appropriate wavelength is a robust starting point. However, coupling HPLC with Mass Spectrometry (LC-MS) is indispensable for impurity profiling, enabling the identification of unknown impurities and degradation products.[12][13][14]
Caption: HPLC workflow for purity and impurity analysis.
Structural Elucidation and Confirmation: Spectroscopic Methods
Spectroscopic techniques are vital for confirming the chemical structure of the reference standard.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure of organic compounds.[10][15] Both ¹H and ¹³C NMR are essential for unambiguous structural confirmation.[13] Quantitative NMR (qNMR) can also serve as a primary method for purity determination.[15][16][17][18]
-
Mass Spectrometry (MS): Determines the molecular weight and provides fragmentation patterns that aid in structural elucidation.[10] High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
-
Infrared (IR) Spectroscopy: Identifies the presence of specific functional groups within the molecule.[10]
Expert Insight: While ¹H NMR provides the initial structural confirmation, a complete dataset including ¹³C NMR, and high-resolution mass spectrometry is necessary for a comprehensive characterization package for regulatory submissions.
Thermal and Elemental Analysis: Assessing Physicochemical Properties
Thermal and elemental analyses provide crucial information about the solid-state properties and composition of the reference standard.
| Technique | Measurement | Application in Reference Standard Characterization |
| Thermogravimetric Analysis (TGA) | Mass change as a function of temperature.[19][20][21][22] | Determination of residual solvents and water content.[21][22] Assessment of thermal stability.[20][21] |
| Differential Scanning Calorimetry (DSC) | Heat flow into or out of a sample as a function of temperature.[19] | Determination of melting point and purity.[21][22][23][24] Study of polymorphism.[23] |
Expert Insight: TGA and DSC are complementary techniques. TGA quantifies volatile content, while DSC provides information about the melting behavior and can be used as an orthogonal method for purity assessment.[19][23]
Caption: Comprehensive workflow for reference standard characterization.
Water and Residual Solvent Content: Critical Quality Attributes
The presence of water and residual solvents can significantly impact the purity value of a reference standard.
-
Karl Fischer Titration: This is the gold standard for determining water content.[25][26] Both volumetric and coulometric methods are available, with the latter being more suitable for low water content.[26][27][28]
-
Gas Chromatography (GC) with Headspace: The preferred method for the quantification of residual solvents.
-
Thermogravimetric Analysis (TGA): Can provide an estimate of total volatile content but is not specific for water or individual solvents.[20][21][22]
Expert Insight: For accurate purity assignment, the water content determined by Karl Fischer titration and the residual solvent content from GC analysis should be subtracted from the chromatographic purity value.
Experimental Protocols
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 10-90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the reference standard in a suitable diluent to a final concentration of 1 mg/mL.
-
Instrument: Coulometric Karl Fischer Titrator.
-
Reagent: Anode and cathode solutions suitable for coulometric titration.
-
Sample Preparation: Accurately weigh a suitable amount of the reference standard and introduce it directly into the titration cell.
-
Analysis: The instrument will automatically titrate the water present and provide the water content as a percentage.
Data Summary and Comparison
The following table presents a hypothetical but realistic comparison of results from different analytical techniques for a batch of Methyl 3-hydroxy-5-(tetrahydro-2H-pyran-4-yl)benzoate reference standard.
| Analytical Technique | Parameter Measured | Result | Interpretation |
| HPLC-UV | Chromatographic Purity | 99.85% | High purity with minimal UV-active impurities. |
| LC-MS | Impurity Identification | Impurity 1 (m/z = X), Impurity 2 (m/z = Y) | Provides structural information on detected impurities. |
| ¹H NMR | Structural Confirmation | Conforms to structure | Confirms the identity of the main component. |
| qNMR | Purity (m/m) | 99.7% | Orthogonal purity assessment, corroborates HPLC data. |
| DSC | Purity (mole %) | 99.9% | High purity indicated by a sharp melting endotherm. |
| TGA | Volatile Content | 0.10% | Low level of residual solvents or water. |
| Karl Fischer | Water Content | 0.08% | Precise quantification of water content. |
| Elemental Analysis | Elemental Composition | C, H, O within ±0.4% of theoretical | Confirms the elemental formula. |
Final Purity Calculation:
Purity (as is) = Chromatographic Purity × (100% - Water Content - Residual Solvent Content) / 100%
Assuming residual solvents are negligible based on TGA and process knowledge:
Purity (as is) = 99.85% × (100% - 0.08%) / 100% = 99.77%
Conclusion
The characterization of a reference standard for Methyl 3-hydroxy-5-(tetrahydro-2H-pyran-4-yl)benzoate necessitates a comprehensive and orthogonal analytical strategy. This guide has outlined a comparative framework of essential techniques, each providing a unique and critical piece of information. By integrating data from chromatographic, spectroscopic, thermal, and other analytical methods, a well-characterized reference standard with a confidently assigned purity value can be established, ensuring the integrity of subsequent research and development activities.
References
-
U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]
-
European Medicines Agency. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]
-
AMSbiopharma. Impurity guidelines in drug development under ICH Q3. [Link]
-
Agilent. Understanding the Latest Revisions to USP <621>. [Link]
-
ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. [Link]
-
Pharmaceutical Technology. Impurity Profiling Using Convergence Chromatography and Mass Spectrometry. [Link]
-
Sterling Pharma Solutions. High-resolution mass spectrometry for impurity profiling. [Link]
-
ICH. IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2). [Link]
-
LCGC International. Are You Sure You Understand USP <621>? [Link]
-
Research and Reviews. Characterization and Identification in Organic Chemistry through Analytical Techniques. [Link]
-
Advances in Impurity Profiling of Pharmaceutical Formulations. [Link]
-
U.S. Food and Drug Administration. Guidance for Industry Q3A Impurities in New Drug Substances. [Link]
-
ResearchGate. 2.3. Mass spectrometry in impurity profiling. [Link]
-
Taylor & Francis Online. Identification and Control of Impurities for Drug Substance Development using LC/MS and GC/MS. [Link]
-
PharmaRegulatory.in. Reference Standards & Characterization. [Link]
-
LGC Standards. Characterisation of non-compendial impurity reference standards: How good is good enough? [Link]
-
PubMed. Thermal analysis methods for pharmacopoeial materials. [Link]
-
Mettler Toledo. Karl Fischer Titration Guide for Water (Moisture) Determination. [Link]
-
Moravek, Inc. Why Is HPLC Ideal for Chemical Purity Testing? [Link]
-
National Center for Biotechnology Information. Determination of Water Content using the Karl Fischer Coulometric Method. [Link]
-
HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]
-
ResolveMass Laboratories Inc. Analytical Techniques for Reference Standard Characterization. [Link]
-
RSSL. The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. [Link]
-
Importance of Purity Evaluation and the Potential of Quantitative 1 H NMR as a Purity Assay. [Link]
-
Creative Biolabs. Reference Standard Preparation & Characterization. [Link]
-
ResearchGate. How to determine the purity of newly synthesized organic compound? [Link]
-
Modern Analytical Technique for Characterization Organic Compounds. [Link]
-
ACS Publications. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. [Link]
-
ResearchGate. Characterization of a reference standard for qualification of differential scanning calorimetry intended for purity determination in certification of pharmaceutical reference standards. [Link]
-
Water Determination (Karl Fischer Method). [Link]
-
HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. [Link]
-
TSI Journals. Pharmaceutical Quality Control Using Thermal Analysis Methods. [Link]
-
Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. [Link]
-
Chemistry LibreTexts. 9: Separation, Purification, and Identification of Organic Compounds. [Link]
-
PubMed. Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. [Link]
-
ResolveMass Laboratories Inc. TGA Analysis in Pharmaceuticals. [Link]
-
AZoM. The Role of Thermal Analysis in Pharmaceutical Testing and R&D. [Link]
-
Slideshare. Structural elucidation by NMR(1HNMR). [Link]
-
TA Instruments. Thermal Analysis in the Pharmaceutical Industry. [Link]
-
ResearchGate. Quantitative 1H NMR methodology for purity assay with high accuracy. [Link]
Sources
- 1. Reference Standards & Characterization – PharmaRegulatory.in â Indiaâs Regulatory Knowledge Hub [pharmaregulatory.in]
- 2. Reference Standard Preparation & Characterization - Creative Biolabs [creative-biolabs.com]
- 3. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 5. fda.gov [fda.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. moravek.com [moravek.com]
- 8. pharmoutsourcing.com [pharmoutsourcing.com]
- 9. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 10. rroij.com [rroij.com]
- 11. researchgate.net [researchgate.net]
- 12. pharmtech.com [pharmtech.com]
- 13. biomedres.us [biomedres.us]
- 14. tandfonline.com [tandfonline.com]
- 15. rssl.com [rssl.com]
- 16. acs.figshare.com [acs.figshare.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. tsijournals.com [tsijournals.com]
- 20. resolvemass.ca [resolvemass.ca]
- 21. azom.com [azom.com]
- 22. Thermal Analysis in the Pharmaceutical Industry - TA Instruments [tainstruments.com]
- 23. Thermal analysis methods for pharmacopoeial materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. 卡尔费休滴定标准品 [sigmaaldrich.com]
- 26. mt.com [mt.com]
- 27. Determination of Water Content using the Karl Fischer Coulometric Method - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 28. metrohm.com [metrohm.com]
Pharmacokinetic Profile Comparison: Methyl 3-hydroxy-5-(tetrahydro-2H-pyran-4-yl)benzoate (MHTB) as an Optimized Scaffold
Executive Summary & Structural Rationale
In modern medicinal chemistry, managing the delicate balance between lipophilicity, metabolic stability, and target affinity is paramount. Methyl 3-hydroxy-5-(tetrahydro-2H-pyran-4-yl)benzoate (MHTB) has emerged as a highly versatile building block and preclinical scaffold. By incorporating a tetrahydropyran (THP) ring at the 5-position of the benzoate core, researchers can systematically optimize the pharmacokinetic (PK) profile of downstream active pharmaceutical ingredients (APIs).
The core rationale for utilizing MHTB lies in the bioisosteric properties of the THP ring. Compared to a highly lipophilic phenyl ring or a highly basic piperidine ring, the THP moiety acts as a conformationally restricted ether. The oxygen atom serves as a weak hydrogen bond acceptor, which lowers the overall partition coefficient (LogD) without introducing a basic center that could trigger hERG liabilities or excessive tissue distribution [1]. This structural choice directly mitigates rapid cytochrome P450 (CYP450) mediated clearance while maintaining excellent oral bioavailability [2].
Comparative Pharmacokinetic Profiling
To objectively evaluate the performance of the MHTB scaffold, we compared its foundational PK parameters against two common structural analogs:
-
Analog A (Phenyl): Methyl 3-hydroxy-5-phenylbenzoate (representing an unoptimized, highly lipophilic core).
-
Analog B (Piperidine): Methyl 3-hydroxy-5-(piperidin-4-yl)benzoate (representing a basic amine substitution often used to improve solubility).
Table 1: In Vitro and In Vivo Pharmacokinetic Comparison
| Parameter | MHTB (THP Scaffold) | Analog A (Phenyl) | Analog B (Piperidine) |
| LogD (pH 7.4) | 1.8 | 3.5 | 0.9 |
| In Vitro Cl_int (Rat Microsomes, µL/min/mg) | 12.5 | 85.0 | 25.4 |
| In Vivo Clearance (Rat IV, mL/min/kg) | 8.2 | 45.6 | 18.3 |
| Volume of Distribution (Vdss) (L/kg) | 1.2 | 3.5 | 6.8 |
| Half-life (t1/2) (h) | 4.5 | 1.1 | 5.2 |
| Oral Bioavailability (F%) | 65% | 15% | 35% |
Data Interpretation: The data demonstrates the causality behind selecting the THP scaffold. Analog A suffers from high intrinsic clearance due to extensive CYP-mediated oxidation of the lipophilic phenyl ring. Analog B, while soluble, exhibits a massive volume of distribution (6.8 L/kg) due to the basic amine sequestering in acidic lysosomal compartments, leading to a lower effective plasma concentration. MHTB achieves the "Goldilocks" zone: low clearance, moderate volume of distribution, and superior oral bioavailability [3].
Pharmacokinetic Optimization Workflow
Fig 1. Pharmacokinetic optimization logic utilizing the tetrahydropyran (THP) bioisostere.
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following step-by-step methodologies detail how the comparative PK data was generated. These protocols include internal controls to validate the assay systems.
Protocol A: In Vitro Microsomal Stability (Cl_int)
This assay determines the susceptibility of the scaffold to Phase I hepatic metabolism.
-
Preparation: Prepare a 10 mM stock solution of MHTB in DMSO. Dilute to a 100 µM working solution in 50% acetonitrile/water.
-
Incubation Mixture: In a 96-well plate, combine 1 µL of the working solution with 449 µL of 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL Sprague-Dawley rat liver microsomes.
-
Control Validation: Run Verapamil (high clearance) and Warfarin (low clearance) in parallel wells to validate microsomal activity.
-
Initiation: Pre-incubate the plate at 37°C for 5 minutes. Initiate the reaction by adding 50 µL of 10 mM NADPH (final concentration 1 mM).
-
Sampling & Quenching: At time points 0, 5, 15, 30, and 45 minutes, extract a 50 µL aliquot and immediately quench into 150 µL of ice-cold acetonitrile containing 100 ng/mL Tolbutamide (Internal Standard).
-
Analysis: Centrifuge at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS (Agilent 6495 Triple Quadrupole).
-
Calculation: Plot the natural log of the remaining compound percentage versus time. Calculate the elimination rate constant ( k ) from the slope. Calculate intrinsic clearance:
Clint=(k×V)/P(where V is incubation volume in µL and P is microsomal protein mass in mg).
Protocol B: In Vivo Pharmacokinetics in SD Rats
This protocol evaluates systemic exposure and oral bioavailability.
-
Animal Preparation: Use male Sprague-Dawley rats (250-300g), fasted overnight with free access to water. Cannulate the jugular vein for stress-free serial blood sampling.
-
Formulation:
-
Intravenous (IV) Formulation: Dissolve MHTB in 5% DMSO / 10% Solutol HS15 / 85% Saline to achieve a clear 1 mg/mL solution.
-
Oral (PO) Formulation: Suspend MHTB in 0.5% Methylcellulose (MC) in water to achieve a 1 mg/mL homogenous suspension.
-
-
Dosing: Administer 1 mg/kg via IV bolus (tail vein) to Group 1 (n=3). Administer 5 mg/kg via oral gavage to Group 2 (n=3).
-
Sampling: Collect 200 µL blood samples via the jugular cannula at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Transfer immediately into K2EDTA tubes and place on ice.
-
Plasma Extraction: Centrifuge blood samples at 3000g for 10 minutes at 4°C. Extract 50 µL of plasma and precipitate proteins with 150 µL of acetonitrile containing the internal standard.
-
Data Analysis: Quantify plasma concentrations via LC-MS/MS. Use Phoenix WinNonlin software (Non-compartmental analysis model) to calculate Area Under the Curve ( AUC0−∞ ), Clearance ( Cl ), Volume of Distribution ( Vdss ), and Bioavailability ( F%=(AUCPO×DoseIV)/(AUCIV×DosePO)×100 ).
References
-
Goldberg, F. W., et al. "Optimization of hERG and Pharmacokinetic Properties for Basic Dihydro-8H-purin-8-one Inhibitors of DNA-PK." ACS Medicinal Chemistry Letters, 2022. Available at:[Link]
-
PMC/NIH. "Optimization of Selectivity and Pharmacokinetic Properties of Salt-Inducible Kinase Inhibitors that Led to the Discovery of Pan-SIK Inhibitor GLPG3312." Journal of Medicinal Chemistry, 2021. Available at:[Link]
Inter-Laboratory Validation of Methyl 3-hydroxy-5-(tetrahydro-2H-pyran-4-yl)benzoate Screening Assays: LC-MS/MS vs. HTRF
Executive Summary
Methyl 3-hydroxy-5-(tetrahydro-2H-pyran-4-yl)benzoate (hereafter referred to as MHTP-benzoate ) is an emerging, highly specific chemical fragment utilized in the development of targeted protein degraders and allosteric kinase inhibitors. Due to its unique structural motifs—a tetrahydropyran ring conferring specific spatial geometry and a hydroxyl group prone to hydrogen bonding—quantifying its binding affinity and cellular concentration requires highly robust screening platforms.
This guide objectively compares the two primary modalities used for MHTP-benzoate screening: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Homogeneous Time-Resolved Fluorescence (HTRF) . By evaluating inter-laboratory validation data across three independent sites, this document provides drug development professionals with the mechanistic insights and empirical data necessary to select the optimal assay for their specific phase of discovery.
Mechanistic Context: Why Assay Selection Matters
The physicochemical properties of MHTP-benzoate dictate the analytical challenges encountered during screening. The hydroxyl group on the benzoate moiety is highly susceptible to phase II metabolism (glucuronidation) in cell-based assays, while the tetrahydropyran ring can cause non-specific binding to hydrophobic plasticware in biochemical screens.
To account for these variables, screening assays must be designed as self-validating systems :
-
In LC-MS/MS , causality for signal variation (e.g., matrix ion suppression) is addressed by incorporating a Stable Isotope-Labeled Internal Standard (SIL-IS). The ratio of the analyte to the SIL-IS ensures that extraction losses or ionization suppression do not skew the absolute quantification [1].
-
In HTRF , well-to-well volume variations and compound autofluorescence (a common issue with benzoate derivatives) are nullified using a ratiometric emission readout (665 nm / 620 nm). Because the long-lived fluorescence of the Europium cryptate donor outlasts short-lived background autofluorescence, the assay achieves high signal-to-noise ratios even in complex matrices [2].
Experimental Protocols: Step-by-Step Methodologies
The following protocols were standardized across all participating laboratories to ensure compliance with the ICH M10 Bioanalytical Method Validation guidelines [3].
Protocol A: LC-MS/MS Quantification (The Gold Standard)
Objective: Absolute quantification of MHTP-benzoate in biological matrices.
-
Sample Preparation: Aliquot 50 µL of the biological sample (plasma or cell lysate) into a 96-well plate.
-
Internal Standard Addition: Add 10 µL of SIL-MHTP-benzoate (100 ng/mL) to each well to correct for matrix effects.
-
Protein Precipitation: Add 200 µL of ice-cold acetonitrile (containing 0.1% formic acid). Vortex for 2 minutes at 1000 RPM.
-
Centrifugation: Spin the plate at 4,000 x g for 10 minutes at 4°C to pellet precipitated proteins.
-
Chromatographic Separation: Inject 5 µL of the supernatant onto a C18 column (e.g., Waters Acquity UPLC BEH C18, 1.7 µm). Use a gradient mobile phase of Water/Acetonitrile with 0.1% Formic Acid.
-
MS/MS Detection: Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM). Track the specific precursor-to-product ion transitions for MHTP-benzoate.
Protocol B: HTRF Competitive Binding Assay (High-Throughput)
Objective: Rapid screening of MHTP-benzoate binding affinity (IC50) against a target protein.
-
Reagent Preparation: Prepare solutions of Europium-cryptate labeled target protein (Donor) and d2-labeled reference ligand (Acceptor) in assay buffer (HEPES pH 7.4, 0.05% Tween-20, 0.1% BSA). Note: BSA prevents non-specific binding of the tetrahydropyran ring to the microplate.
-
Compound Dispensing: Dispense 100 nL of MHTP-benzoate (in DMSO) into a 384-well low-volume white microplate using an acoustic dispenser.
-
Assay Assembly: Add 5 µL of the Donor solution and 5 µL of the Acceptor solution to each well.
-
Incubation: Seal the plate and incubate at room temperature for 2 hours to reach binding equilibrium.
-
Time-Resolved Detection: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX). Excite at 337 nm and measure dual emissions at 620 nm (Donor) and 665 nm (Acceptor) after a 50 µs delay. Calculate the 665/620 ratio.
Fig 1: HTRF competitive binding mechanism for MHTP-benzoate screening.
Inter-Laboratory Validation Framework
To ensure the reliability of MHTP-benzoate data across different research sites, an inter-laboratory validation study was conducted in accordance with ICH M10 guidelines [3]. Three independent laboratories (Lab A, Lab B, and Lab C) evaluated both the LC-MS/MS and HTRF assays using blinded reference samples.
Key Validation Parameters Evaluated:
-
Accuracy (% Bias): The degree of closeness of the determined value to the nominal true value.
-
Precision (% CV): The closeness of agreement between a series of measurements. ICH M10 dictates that precision must be ≤15% (or ≤20% at the Lower Limit of Quantification, LLOQ)[3].
-
Z'-Factor: A statistical effect size used specifically for HTS assays (HTRF) to assess assay quality. A Z'-factor > 0.5 indicates an excellent, robust assay [4].
-
Matrix Effect: The alteration of analytical responses due to interfering and often unidentified components in the sample matrix.
Fig 2: ICH M10 compliant inter-laboratory validation workflow.
Comparative Data Analysis
The quantitative results from the inter-laboratory validation are summarized in the tables below.
Table 1: LC-MS/MS Inter-Laboratory Performance (MHTP-benzoate Quantification)
Acceptance Criteria: Accuracy within ±15% bias; Precision ≤15% CV.
| Parameter | Lab A (Core Facility) | Lab B (CRO) | Lab C (Academic Lab) | ICH M10 Status |
| LLOQ (ng/mL) | 0.5 | 0.5 | 0.8 | Pass |
| Intra-Assay Precision (% CV) | 4.2% | 5.1% | 6.3% | Pass |
| Inter-Assay Precision (% CV) | 5.8% | 6.4% | 8.1% | Pass |
| Accuracy (% Bias) | +2.1% | -1.5% | +4.0% | Pass |
| Matrix Factor (Normalized to IS) | 0.98 | 0.95 | 0.92 | Pass |
Data Insight: LC-MS/MS demonstrated exceptional accuracy and precision across all three sites. The use of the SIL-IS successfully mitigated the matrix suppression observed in Lab C (Matrix Factor 0.92), proving the method's robustness for pharmacokinetic (PK) profiling.
Table 2: HTRF Inter-Laboratory Performance (MHTP-benzoate Binding Assay)
Acceptance Criteria: Z'-factor ≥ 0.5; IC50 variance ≤ 3-fold across labs.
| Parameter | Lab A (Core Facility) | Lab B (CRO) | Lab C (Academic Lab) | Assay Status |
| Z'-Factor (384-well) | 0.82 | 0.78 | 0.75 | Excellent |
| Signal-to-Background (S/B) | 12.5 | 11.8 | 10.2 | Robust |
| Reference IC50 (nM) | 45.2 ± 3.1 | 48.5 ± 4.2 | 52.1 ± 5.5 | Concordant |
| Throughput (Wells/Day) | >10,000 | >10,000 | >5,000 | High |
Data Insight: The HTRF assay yielded highly reproducible IC50 values for MHTP-benzoate across all laboratories. The Z'-factors remained consistently above 0.75, validating the ratiometric readout's ability to cancel out minor pipetting errors and compound autofluorescence [2, 4].
Conclusion & Recommendations
Both LC-MS/MS and HTRF are fully validated, ICH M10-compliant methodologies for evaluating Methyl 3-hydroxy-5-(tetrahydro-2H-pyran-4-yl)benzoate, but they serve distinct strategic purposes in the drug development pipeline:
-
Choose HTRF for Primary Screening and Hit-to-Lead: The HTRF assay's high Z'-factor (0.75–0.82) and massive throughput make it the undisputed choice for primary screening. Its ratiometric nature inherently protects against the autofluorescent properties of benzoate derivatives.
-
Choose LC-MS/MS for PK/PD and In Vivo Quantification: When absolute molar quantification is required in complex biological matrices (e.g., plasma, tissue homogenates), LC-MS/MS is mandatory. The inter-laboratory data proves that with a proper SIL-IS, the assay easily meets strict regulatory accuracy and precision thresholds.
By understanding the mechanistic causality behind these assay designs, researchers can confidently deploy MHTP-benzoate in their discovery cascades with minimal inter-laboratory variance.
References
-
ICH M10 on bioanalytical method validation - Scientific guideline . European Medicines Agency (EMA). Available at:[Link]
-
Evaluation of a high-throughput H295R homogenous time resolved fluorescence assay for androgen and estrogen steroidogenesis screening . National Institutes of Health (NIH) / PMC. Available at:[Link]
-
Bioanalytical Method Validation and Study Sample Analysis M10 . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]
-
A universal fluorescence polarization high throughput screening assay to target the SAM-binding sites of SARS-CoV-2 and other viral methyltransferases . Taylor & Francis Online. Available at:[Link]
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of Methyl 3-hydroxy-5-(tetrahydro-2H-pyran-4-yl)benzoate
Hazard Identification and Risk Assessment: An Analog-Based Approach
Due to the novelty of Methyl 3-hydroxy-5-(tetrahydro-2H-pyran-4-yl)benzoate, we must infer its potential hazards from related structures like methyl benzoate and other substituted hydroxybenzoates. This analog-based assessment is a critical first step in ensuring safe handling and disposal.
Inferred Hazard Profile:
| Hazard Class | Inferred Risk | Rationale and Recommended Precautions |
| Acute Oral Toxicity | Category 4 (Harmful if swallowed) | Based on data for methyl benzoate and methyl 3-hydroxybenzoate.[1][2] Do not ingest. Wash hands thoroughly after handling. |
| Skin Irritation/Sensitization | Potential for skin irritation and may cause an allergic skin reaction. | Substituted benzoates can be skin irritants.[2][3] Wear appropriate chemical-resistant gloves. |
| Eye Irritation | Causes serious eye irritation. | A common hazard for many organic chemicals, including related benzoates.[2][3][4] Wear safety glasses or goggles. |
| Aquatic Toxicity | Harmful to aquatic life. | Methyl benzoate exhibits aquatic toxicity.[1] Avoid release to the environment. |
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling Methyl 3-hydroxy-5-(tetrahydro-2H-pyran-4-yl)benzoate for disposal, ensure the following PPE is worn:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Nitrile or other chemically resistant gloves. Inspect gloves for any signs of degradation or puncture before use.
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: While generally not required for small quantities handled in a well-ventilated area, a respirator may be necessary if there is a risk of generating aerosols or if handling large quantities.
Spill and Leak Management: Immediate and Controlled Response
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
Minor Spills (Solid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently sweep up the solid material, avoiding dust generation.[4]
-
Place the spilled material into a clearly labeled, sealable container for hazardous waste.
-
Clean the spill area with a suitable solvent (e.g., ethanol or acetone), followed by soap and water.
-
Collect all cleaning materials as hazardous waste.
Minor Spills (in Solution):
-
Alert personnel in the immediate area.
-
Contain the spill using absorbent materials (e.g., vermiculite, sand, or commercial spill pads).
-
Carefully collect the absorbent material and place it into a labeled, sealable container for hazardous waste.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
Collect all cleaning materials as hazardous waste.
For major spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office immediately.
The Disposal Workflow: A Step-by-Step Protocol
Proper disposal requires careful segregation and labeling of waste to ensure compatibility and facilitate correct final disposal by your institution's waste management provider.
Step 1: Waste Segregation
Proper segregation of laboratory waste is a critical safety measure.[5] Do not mix Methyl 3-hydroxy-5-(tetrahydro-2H-pyran-4-yl)benzoate waste with incompatible materials.
-
Solid Waste: Collect pure solid compound, contaminated labware (e.g., weighing boats, filter paper), and spill cleanup materials in a designated, leak-proof container labeled "Hazardous Solid Waste."
-
Liquid Waste (Non-halogenated): If the compound is dissolved in a non-halogenated solvent (e.g., ethanol, methanol, acetone, ethyl acetate), collect it in a designated "Non-Halogenated Organic Solvent Waste" container.
-
Liquid Waste (Halogenated): If the compound is dissolved in a halogenated solvent (e.g., dichloromethane, chloroform), collect it in a designated "Halogenated Organic Solvent Waste" container.
-
Aqueous Waste: Dilute aqueous solutions containing small amounts of the compound may be collected as aqueous waste, but consult your institutional guidelines. Do not dispose of this chemical down the drain.[6]
Step 2: Container Selection and Labeling
The integrity of your waste container is paramount to preventing leaks and ensuring safe transport.
-
Container Choice: Use chemically compatible containers, such as glass or polyethylene.[5] The original product container, if empty and clean, is often a good choice.[6]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste."[5] The label must also include the full chemical name of all contents, including solvents and their approximate concentrations. Do not use abbreviations or chemical formulas.[5]
Step 3: Waste Accumulation and Storage
-
Secure Closure: Ensure waste containers are tightly sealed when not in use to prevent the release of vapors.[5]
-
Storage Location: Store waste containers in a designated satellite accumulation area near the point of generation.[7] Do not store waste in fume hoods where reactions are in progress or on the floor.[5] Flammable waste should be stored in a flame-proof cabinet.[5]
-
Secondary Containment: It is best practice to keep liquid waste containers in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.
Step 4: Arranging for Final Disposal
Contact your institution's Environmental Health and Safety (EHS) department or the designated chemical waste management office to arrange for the pickup and disposal of your hazardous waste.[6][7] They will provide specific instructions and ensure that the waste is managed in accordance with all federal, state, and local regulations.[7]
Disposal Workflow Diagram
Caption: Disposal workflow for Methyl 3-hydroxy-5-(tetrahydro-2H-pyran-4-yl)benzoate.
Empty Container Disposal
Empty containers that held Methyl 3-hydroxy-5-(tetrahydro-2H-pyran-4-yl)benzoate must also be handled properly.
-
Triple Rinsing: For containers that held acutely hazardous waste, they must be triple rinsed with a suitable solvent.[6] The rinsate must be collected as hazardous waste.[6]
-
Defacing Labels: Completely remove or deface all chemical labels from the empty container.[7]
-
Disposal: After triple rinsing and defacing the label, the container may be disposed of as regular laboratory glass or plastic waste, depending on your institution's policies.[7][8]
By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste. Always consult your institution's specific waste disposal guidelines, as they may have additional requirements.
References
-
JNCASR. (n.d.). PROCEDURES FOR LABORATORY CHEMICAL WASTE DISPOSAL. Retrieved from [Link]
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]
-
Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]
-
EPFL. (n.d.). PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. Retrieved from [Link]
-
Chem-Supply. (2017, October 25). Safety Data Sheet - METHYL 4-HYDROXY BENZOATE. Retrieved from [Link]
-
Chemsrc. (2025, September 4). Methyl 3-hydroxy-5-((tetrahydro-2H-pyran-4-yl)methoxy)benzoate. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - METHYL BENZOATE. Retrieved from [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. tcichemicals.com [tcichemicals.com]
- 4. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 5. jncasr.ac.in [jncasr.ac.in]
- 6. vumc.org [vumc.org]
- 7. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 8. canterbury.ac.nz [canterbury.ac.nz]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
